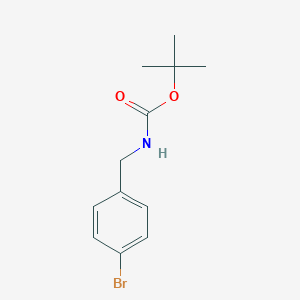

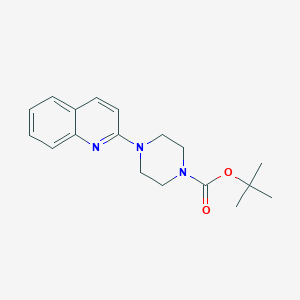

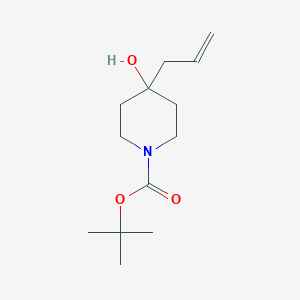

![molecular formula C11H17N3O2 B153437 叔丁基5,6-二氢咪唑并[1,5-a]吡嗪-7(8H)-羧酸酯 CAS No. 374795-76-3](/img/structure/B153437.png)

叔丁基5,6-二氢咪唑并[1,5-a]吡嗪-7(8H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a derivative of the pyrazine class, which is a heterocyclic aromatic organic compound. Pyrazines and their derivatives are known for their applications in pharmaceuticals due to their biological activities. The tert-butyl group attached to the pyrazine ring can influence the physical and chemical properties of the compound, potentially making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl substituted pyrazine derivatives can be achieved through various methods. A novel route for the synthesis of related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another study discusses the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, indicating the versatility of tert-butyl substituted pyrazoles in chemical reactions . Additionally, tert-butyl amides derived from Ugi reactions have been used to synthesize 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the utility of tert-butyl isocyanide as a convertible reagent .

Molecular Structure Analysis

The molecular structure and conformation of tert-butyl substituted pyrazine derivatives have been studied using spectroscopic methods. For instance, the 1H and 13C NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates have been recorded to understand their conformational behavior . Similarly, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated, providing insights into the electronic structure and stability of such molecules .

Chemical Reactions Analysis

Tert-butyl substituted pyrazines can undergo various chemical reactions, which are essential for their application in synthesis. The regioselectivity and reaction media for the synthesis of tert-butyl substituted pyrazoles have been studied, showing that different conditions can lead to the formation of various regioisomers . The electrophilic halogenation and cycloaddition reactions of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazin derivatives have also been explored, further demonstrating the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazines are influenced by their molecular structure. The first hyperpolarizability, NBO analysis, and HOMO-LUMO analysis of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, suggest an extended π-electron delocalization over the pyrazine ring, which is responsible for the nonlinearity of the molecule . This indicates that such compounds could have interesting electronic properties, potentially useful in materials science.

科学研究应用

Synthesis Applications

Microwave-Assisted Preparation of Dihydropyrazolo[1,5-a]pyrazine-4,7-diones The utility of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate in synthesizing 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones through a microwave-assisted process has been highlighted. This method demonstrates the neighboring-group-assisted cleavage of tert-butylamides and positions TERT-butyl isocyanide as a convertible isocyanide, introducing a new pathway in the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones (Nikulnikov et al., 2009).

Innovations in Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Research has also demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process leads to the production of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which, when reacted with alkyl hydrazines, result in mixtures of isomeric pyrazoles. These mixtures can be efficiently separated to yield the target fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating the compound’s significant potential in synthetic organic chemistry (Iminov et al., 2015).

Chemical Modification and Reactivity

Reactivity and Acylation of Pyrazolo[5,1-c][1,2,4]triazines The compound has been used in studies focused on the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives. Specifically, it has been involved in the preparation and acylation of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-ones, revealing valuable insights into the compound's reactivity under various agents (Mironovich & Shcherbinin, 2014).

Dipeptoid Diversity and Ugi Reaction The compound is associated with the Ugi reaction involving pyrazole-3-carboxylic convertible tert-butyl isocyanide. This process has paved the way for the development of a wider diversity of Ugi-type dipeptoids, which are of significant interest in the field of drug discovery and medicinal chemistry (Krasavin & Nikulnikov, 2012).

Structural and Crystallographic Studies

Formation of 1-Methyl-1H-pyrazol-5-yl Substituent The compound's utility has been explored in the formation of a 1-methyl-1H-pyrazol-5-yl substituent. This process involves the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a title compound with a distinct dihedral angle, contributing to the understanding of molecular structures (Richter et al., 2009).

属性

IUPAC Name |

tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-4-5-14-8-12-6-9(14)7-13/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNFMTYTTHEPLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=NC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620718 |

Source

|

| Record name | tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

CAS RN |

374795-76-3 |

Source

|

| Record name | tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

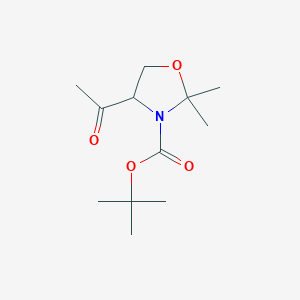

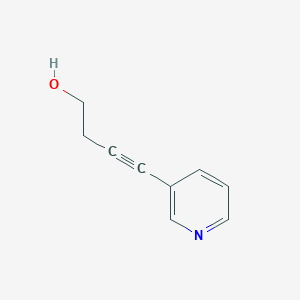

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)

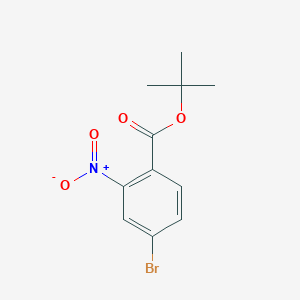

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)